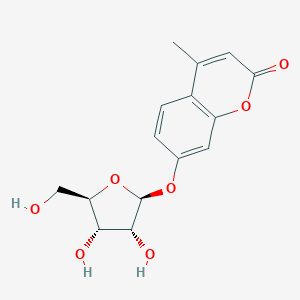

4-Metilumbelliferil beta-D-ribofuranósido

Descripción general

Descripción

4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic glycoside compoundThis compound is primarily used in biochemical assays to detect the presence of specific enzymes, such as glycosidases, due to its ability to release a fluorescent signal upon enzymatic cleavage .

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl beta-D-ribofuranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemical Assays: Used to detect and quantify glycosidase activity in various biological samples.

Microbial Detection: Employed in the detection of microorganisms by identifying specific enzymatic activities.

Disease Diagnosis: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities associated with certain diseases.

Drug Development: Used in high-throughput screening assays to identify potential inhibitors of glycosidases.

Mecanismo De Acción

Target of Action

4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.

Biochemical Pathways

The biochemical pathways affected by 4-Methylumbelliferyl beta-D-ribofuranoside are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .

Result of Action

The hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .

Action Environment

The action of 4-Methylumbelliferyl beta-D-ribofuranoside is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

4-Methylumbelliferyl beta-D-ribofuranoside is a synthetic enzymatic substrate for glycosidase. It is known to uncover and quantify the activities of prominent enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase.

Cellular Effects

The cellular effects of 4-Methylumbelliferyl beta-D-ribofuranoside are primarily observed through its role as a substrate for various enzymes. The hydrolysis of this compound by these enzymes results in the release of a fluorescent moiety, which can be detected and quantified, providing a measure of the enzymatic activity within the cell .

Molecular Mechanism

The molecular mechanism of action of 4-Methylumbelliferyl beta-D-ribofuranoside involves its hydrolysis by specific enzymes. This hydrolysis releases the fluorescent 4-MU, which can then be detected and quantified . This allows for the monitoring of the activity of the enzymes that catalyze this reaction.

Metabolic Pathways

4-Methylumbelliferyl beta-D-ribofuranoside is involved in the metabolic pathways of various enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase. These enzymes catalyze the hydrolysis of the compound, releasing the fluorescent 4-MU .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-ribofuranoside typically involves the glycosylation of 4-methylumbelliferone with a ribofuranosyl donor. One common method is the Helferich method, which uses boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of dimethylaminopyridine (DMAP) and dichloromethane (ClCH2CH2Cl) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of 4-Methylumbelliferyl beta-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl beta-D-ribofuranoside primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the glycosidic bond by specific glycosidases, resulting in the release of 4-methylumbelliferone, which fluoresces under ultraviolet light .

Common Reagents and Conditions

Enzymatic Hydrolysis: Glycosidases are the primary reagents used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at an optimal pH and temperature for the enzyme.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, although these are not typically utilized in standard applications.

Major Products Formed

The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside is 4-methylumbelliferone, which is a fluorescent compound .

Comparación Con Compuestos Similares

4-Methylumbelliferyl beta-D-ribofuranoside is unique due to its specific glycosidic linkage and fluorogenic properties. Similar compounds include:

4-Methylumbelliferyl beta-D-glucuronide: Used to detect beta-glucuronidase activity.

4-Methylumbelliferyl beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

4-Methylumbelliferyl beta-D-glucoside: Used to detect beta-glucosidase activity.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bond and the enzyme they target.

Actividad Biológica

4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-BDRF) is a synthetic glycoside that has garnered attention for its biological activity, particularly as a substrate in enzymatic assays. This compound is widely utilized in microbiological diagnostics and enzymatic studies due to its fluorogenic properties, enabling the detection of specific enzymatic activities.

4-MU-BDRF is synthesized through the glycosylation of 4-methylumbelliferone with beta-D-ribofuranosyl chloride. The synthesis can be optimized using various methods, including the Helferich method, which allows for high-yield production under mild conditions. For instance, recent studies have reported yields exceeding 90% when using specific reagents and reaction conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Helferich Method | 94% | Room temperature with TEA |

| Koenigs-Knorr Method | 25% | Reflux in toluene |

Enzymatic Applications

4-MU-BDRF serves as a substrate for various enzymes, particularly beta-ribosidases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification. This property has made it an essential tool in differentiating bacterial species based on their enzymatic profiles. For example, hydrolysis of 4-MU-BDRF can produce distinct colony colors in microbial assays, facilitating the identification of certain Gram-negative bacteria .

Case Studies

- Microbial Diagnostics : In a study evaluating novel beta-ribosidase substrates, 4-MU-BDRF was used to differentiate between E. coli and Acinetobacter species based on their enzymatic activity. E. coli produced fluorescent colonies upon hydrolysis of the substrate, while Acinetobacter did not show such activity .

- Enzyme Activity Measurement : Research has demonstrated that 4-MU-BDRF can be effectively employed to measure beta-ribosidase activity in various bacterial isolates. The fluorescence intensity correlates with enzyme concentration, providing a quantitative measure of enzymatic activity .

Pharmacological Implications

While primarily used in diagnostic microbiology, the pharmacological implications of 4-MU-BDRF extend to potential therapeutic applications. The ability to detect specific enzyme activities may aid in the development of targeted treatments for infections caused by bacteria that express these enzymes.

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-NMFUWQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941308 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195385-93-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.